3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one
Beschreibung
3-[(3,4-Dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one is a synthetic quinolinone derivative characterized by a sulfonyl group attached to a 3,4-dimethylphenyl moiety and an ethyl substituent at the 6-position of the quinolinone core. The sulfonyl group in this compound may enhance binding affinity to biological targets due to its electron-withdrawing properties and hydrogen-bonding capacity, while the ethyl group could influence lipophilicity and metabolic stability.
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-ethyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-4-14-6-8-17-15(10-14)11-18(19(21)20-17)24(22,23)16-7-5-12(2)13(3)9-16/h5-11H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGKXKSRRMLHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the sulfonylation of a quinoline derivative with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of sulfonamide or sulfonylthiol derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The quinoline core may intercalate with DNA, affecting gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized into two groups: quinolinone derivatives () and pyrazoline derivatives (). Key comparisons are outlined below:
Quinolinone Derivatives
Compounds 24–27 from share the quinolinone core but differ in substituents and biological activity:
| Compound ID | Substituents | Key Features | Yield | Biological Relevance |
|---|---|---|---|---|
| 24 | 6-Amino, 1-(2-(1-methylpyrrolidin-2-yl)ethyl | Amino group at C6 enhances solubility; pyrrolidine side chain may improve CNS penetration | 72.9% | Potential neuroactive applications |
| 25 | 6-Amino, 8-Fluoro, 1-(2-(dimethylamino)ethyl | Fluorine at C8 increases metabolic stability; dimethylaminoethyl side chain | Unpurified | Antimicrobial or kinase inhibition |
| 26 | Thiophene-2-carboximidamide at C6 | Bulky thiophene group may sterically hinder target binding | 56% | Anticancer or enzyme inhibition |
| 27 | Diethylaminoethyl side chain | Increased lipophilicity due to diethylamino group | 43.7% | Enhanced membrane permeability |
Key Differences from Target Compound :
- The ethyl group at C6 in the target compound may confer greater metabolic stability compared to amino or fluorine substituents in analogs 24–23.
Pyrazoline Derivatives
describes 2-pyrazolines with a 3,4-dimethylphenyl group (e.g., compounds 1h and 2h):
Key Differences from Target Compound :
- The quinolinone core in the target compound is aromatic and planar, whereas 2-pyrazolines are non-aromatic, five-membered rings with restricted rotation.
- The sulfonyl group in the target compound introduces strong electron-withdrawing effects absent in pyrazoline analogs, which instead feature alkoxy groups (e.g., methoxy, ethoxy).
Spectroscopic Characterization
- IR/NMR : The target compound’s sulfonyl group would exhibit strong IR absorption near 1300–1150 cm⁻¹ (S=O stretching). In contrast, pyrazoline analogs show characteristic C=O stretches at ~1680 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak (M⁺) for pyrazoline analogs (e.g., m/z 356 for 1h) aligns with their molecular weights, while the target compound would require high-resolution MS for precise mass confirmation .
Biologische Aktivität
3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one is a sulfonylquinolone derivative, a class of compounds recognized for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in the fields of antimicrobial, antiviral, and anticancer therapies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 339.43 g/mol. Its structure features a quinoline core with an ethyl group at the sixth position and a sulfonyl group attached to a 3,4-dimethylphenyl substituent at the third position. The unique arrangement of these functional groups is believed to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N1O2S |
| Molecular Weight | 339.43 g/mol |
| IUPAC Name | 3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one |
| CAS Number | 1029734-89-1 |
The biological activity of 3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group may enhance the compound's binding affinity to these targets, modulating their activity and leading to therapeutic effects.
Antimicrobial Activity
Research indicates that quinolone derivatives exhibit significant antimicrobial properties. The presence of the sulfonyl group in this compound may enhance its efficacy against bacterial strains by inhibiting key enzymes involved in bacterial DNA replication and repair.
Anticancer Properties
Quinolones have been studied extensively for their anticancer potential. The compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of topoisomerases or interference with signaling pathways that regulate cell proliferation.
Antiviral Effects
Some studies suggest that quinolone derivatives can exhibit antiviral activity by disrupting viral replication processes. The specific mechanisms for 3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one remain under investigation, but its structural characteristics indicate potential interactions with viral proteins.
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that sulfonylquinolones showed potent activity against Gram-positive bacteria, highlighting the importance of the sulfonyl moiety in enhancing antibacterial properties .
- Anticancer Studies : In vitro studies revealed that similar quinolone derivatives inhibited the growth of various cancer cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis .
- Antiviral Research : Preliminary findings indicated that compounds within this class could inhibit viral replication in cell cultures, suggesting potential applications in antiviral drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one, and how can reaction yields be improved?
- Methodology : Begin with the sulfonation of 6-ethylquinolin-2(1H)-one using 3,4-dimethylbenzenesulfonyl chloride in anhydrous THF under nitrogen. Monitor progress via TLC and optimize stoichiometry (e.g., 1:1.2 molar ratio of quinolinone to sulfonyl chloride). Post-reduction steps using LiAlH4 in THF (as in ) can enhance yields (52% reported). Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) ensures purity. Challenges include byproduct formation during sulfonation; quenching with NaOH and Na2SO4 filtration mitigates impurities .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
- Methodology : Use NMR (CDCl3) to confirm substitution patterns (e.g., δ 6.48–7.74 ppm for aromatic protons, δ 2.30 ppm for methyl groups). FT-IR identifies sulfonyl (S=O, ~1290–1170 cm) and quinolinone carbonyl (C=O, ~1680 cm) stretches. Discrepancies in chemical shifts (e.g., overlapping signals in δ 3.03–3.29 ppm) can be resolved via -NMR or 2D techniques (HSQC, HMBC). Cross-reference with computational models (DFT/B3LYP) for vibrational assignments ( ) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology : Test antimicrobial activity via agar diffusion assays (e.g., against E. coli and S. aureus), using 100 µg/mL concentrations. For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments. highlights quinolinone derivatives’ antiviral properties, suggesting plaque reduction assays (e.g., MERS-CoV in HEK cells, as in ) .
Advanced Research Questions
Q. What strategies address conflicting data in structure-activity relationships (SAR) for sulfonylated quinolines?
- Methodology : Compare substituent effects using derivatives (e.g., 6-methyl vs. 6-ethyl groups) in biological assays. For example, 3,4-dimethylphenyl sulfonyl groups (this compound) show enhanced lipophilicity (ClogP ~2.5) compared to phenyl analogs, improving membrane permeability. Use molecular docking (e.g., AutoDock Vina) to correlate electronic properties (HOMO-LUMO gaps from DFT) with activity. Resolve contradictions by standardizing assay conditions (e.g., fixed DMSO concentrations ≤1%) .
Q. How can computational modeling predict metabolic stability and toxicity?
- Methodology : Apply ADMET predictors (e.g., SwissADME) to estimate metabolic sites (e.g., sulfonyl group hydrolysis). Quantum mechanical calculations (e.g., Gaussian09) assess reactive intermediates. Validate predictions via in vitro microsomal stability assays (human liver microsomes, NADPH cofactor). Toxicity risks (e.g., hepatotoxicity) are inferred from structural analogs ( highlights H411 hazards; avoid aquatic exposure) .
Q. What experimental designs resolve crystallographic vs. solution-phase structural discrepancies?
- Methodology : Single-crystal XRD (e.g., Acta Cryst. E protocols in ) confirms solid-state conformation, while NOESY NMR detects solution-phase dynamics. For example, 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one ( ) shows planar quinoline rings in crystals but flexibility in solution. Use temperature-dependent NMR to study conformational equilibria .
Q. How are in vivo pharmacokinetic studies optimized for quinolinone derivatives?
- Methodology : Administer 10 mg/kg (IV/oral) in rodent models, with plasma sampling via LC-MS/MS. Calculate AUC, , and bioavailability. Improve solubility via co-solvents (e.g., PEG-400) or nanoformulations. ’s cytotoxicity data (HEK cells, 55.3% viability at 100 µM) suggests starting doses ≤25 mg/kg to minimize toxicity .
Data Analysis & Validation
Q. How to validate synthetic purity when HPLC/MS data conflict with elemental analysis?
- Methodology : Cross-check HPLC purity (>95%) with combustion analysis (C, H, N within ±0.4% of theoretical). For example, a compound with Mol. Wt. 356 (C24H24N2O) showed 80.81% C vs. 80.87% calculated ( ). Discrepancies indicate residual solvents; repeat drying under high vacuum .
Q. What statistical methods reconcile biological replicate variability?
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